

molecular weight of 2-(Benzylamino)-3-hydroxypropanoic acid.

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Compound of Interest

Compound Name: 2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No.: B179881

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An In-depth Technical Guide to 2-(Benzylamino)-3-hydroxypropanoic Acid

Abstract: This technical guide provides a comprehensive overview of **2-(Benzylamino)-3-hydroxypropanoic acid**, a key chiral building block in modern synthetic and medicinal chemistry. The document delineates its fundamental chemical identity, physicochemical properties, and the critical importance of stereochemistry in its application. A detailed analytical workflow for identity and purity verification is presented, emphasizing the principles of a self-validating system for quality control. This guide is intended for researchers, scientists, and drug development professionals who utilize complex chiral intermediates in the synthesis of novel therapeutic agents, including its emerging role as a building block for protein degraders.

Chemical Identity and Nomenclature

2-(Benzylamino)-3-hydroxypropanoic acid is a non-natural amino acid derivative, structurally related to serine, where the primary amine is substituted with a benzyl group. This modification significantly alters its chemical properties and makes it a versatile intermediate for introducing a protected amino-alcohol moiety into more complex molecules.

The compound's identity is critically defined by its stereochemistry, as it possesses a chiral center at the alpha-carbon (C2). The different stereoisomers can exhibit distinct biological activities and reaction kinetics, making precise nomenclature essential.

- **(2S)-2-(benzylamino)-3-hydroxypropanoic acid**: This is the L-form, also referred to as N-benzyl-L-serine.[\[1\]](#)
- **(2R)-2-(benzylamino)-3-hydroxypropanoic acid**: This is the D-form, or N-benzyl-D-serine.[\[2\]](#)[\[3\]](#)
- **Racemic 2-(benzylamino)-3-hydroxypropanoic acid**: A 1:1 mixture of the (S) and (R) enantiomers.

The specific CAS Number is dependent on the stereoisomer in question. For instance, the (R)-isomer is commonly identified by CAS Number 106910-77-4.[\[2\]](#)[\[3\]](#)[\[4\]](#) The molecular formula for all stereoisomers is C₁₀H₁₃NO₃.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(Benzylamino)-3-hydroxypropanoic acid** is paramount for its effective use in reaction design, formulation, and analytical method development. The key quantitative data are summarized below.

Property	Value	Source
Molecular Weight	195.22 g/mol	[2] [3]
Monoisotopic Mass	195.08954 Da	[5] [6]
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[2] [5] [6]
Topological Polar Surface Area	69.6 Å ²	[6]
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	4	[6]
Rotatable Bond Count	5	[6]
Canonical SMILES (S-isomer)	<chem>C1=CC=C(C=C1)CNC(=O)O</chem>	[5]

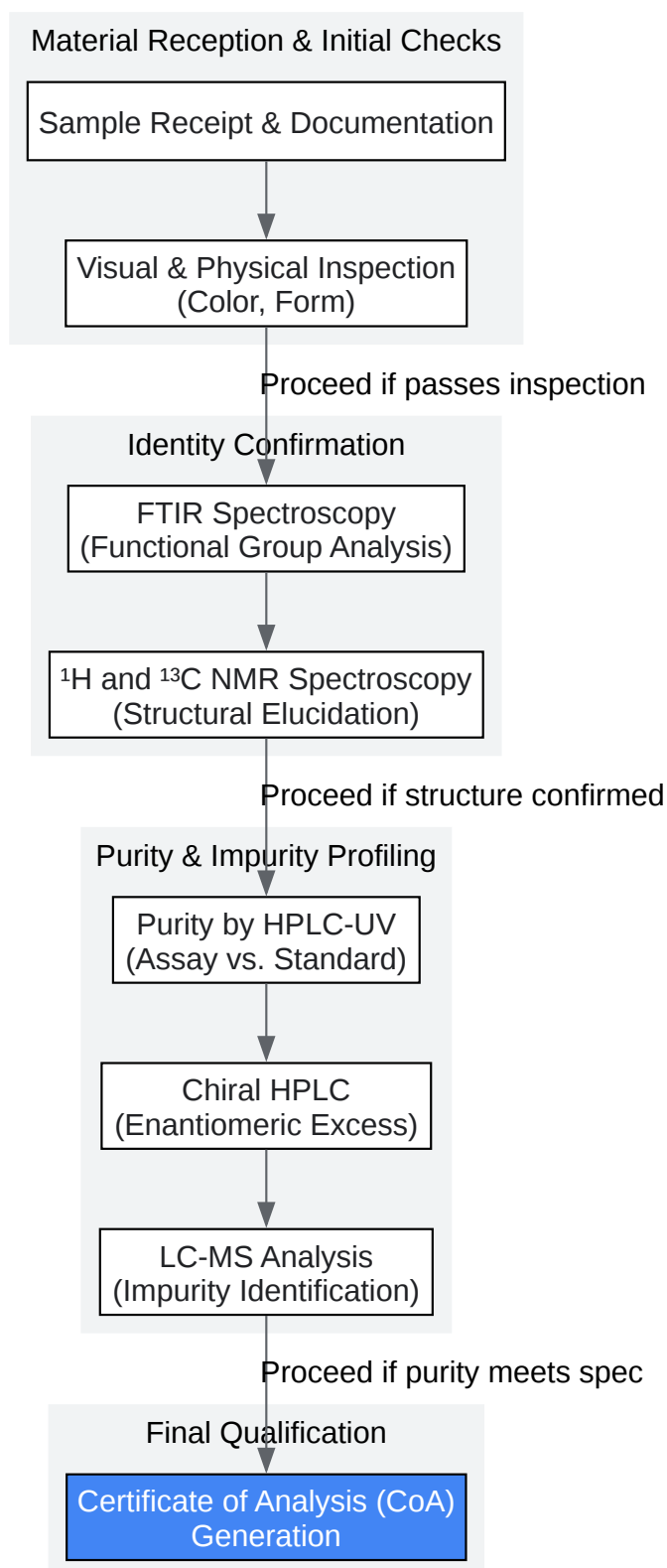
Synthesis and the Imperative of Stereocontrol

The synthesis of enantiomerically pure **2-(Benzylamino)-3-hydroxypropanoic acid** is a critical consideration for its application in drug development. The biological targets of pharmaceuticals are inherently chiral, and often only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

A common and effective strategy for producing enantiomerically pure forms of this compound is through the asymmetric reduction of a keto-acid precursor, such as 2-benzyl-3-oxopropanoic acid.^[4] This method utilizes chiral catalysts, for example, BINAP-Ru complexes, to stereoselectively reduce the ketone, yielding the desired hydroxyl group configuration with high enantiomeric excess (>98% ee).^[4] The choice of catalyst, solvent, and reaction conditions (e.g., hydrogen pressure, temperature) are all critical variables that must be optimized to ensure high yield and stereochemical fidelity. This approach is favored because it establishes the chiral center with high precision, avoiding costly and often inefficient chiral separation steps later in the synthetic sequence.

Analytical Characterization Workflow

To ensure the quality, identity, and purity of **2-(Benzylamino)-3-hydroxypropanoic acid** for research and development, a robust, multi-step analytical workflow is required. This workflow acts as a self-validating system, where each step provides orthogonal data to confirm the material's specifications.



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Caption: Analytical workflow for the quality control of **2-(Benzylamino)-3-hydroxypropanoic acid**.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of **2-(Benzylamino)-3-hydroxypropanoic acid** using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the purity of the target compound and separate it from potential process-related impurities.

Methodology:

- Instrumentation & Columns:
 - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining and separating moderately polar organic molecules like the target analyte.
- Reagents and Mobile Phase Preparation:
 - Acetonitrile (ACN), HPLC grade.
 - Water, HPLC grade or ultrapure.
 - Formic Acid (FA), LC-MS grade.
 - Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to control the ionization state of the carboxylic acid and amine groups, ensuring sharp, symmetrical peaks.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Detection Wavelength: 254 nm. The benzyl group provides strong UV absorbance at this wavelength.
- Injection Volume: 10 µL.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B (This gradient effectively elutes the main compound while separating less polar and more polar impurities).
 - 15-17 min: 95% B (Column wash).
 - 17-18 min: 95% to 5% B (Return to initial conditions).
 - 18-22 min: 5% B (Re-equilibration).
- Sample and Standard Preparation:
 - Standard Solution: Accurately weigh ~10 mg of a certified reference standard of **2-(Benzylamino)-3-hydroxypropanoic acid** and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture (diluent) for a concentration of 1 mg/mL.
 - Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.
- Data Analysis:
 - Inject the standard to determine its retention time and peak area.
 - Inject the sample solution.
 - Calculate the purity of the sample by area percent normalization. The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram,

multiplied by 100.

Applications in Research and Drug Development

2-(Benzylamino)-3-hydroxypropanoic acid is not merely an academic curiosity; it is a valuable intermediate with direct applications in pharmaceutical research.

- **Chiral Building Block:** Its primary utility lies in its role as a versatile chiral precursor.^[4] The defined stereocenter, along with the orthogonal protecting groups (benzyl on the amine) and the reactive carboxylic acid and hydroxyl functionalities, allows for its incorporation into complex molecular scaffolds during asymmetric synthesis.^[4]
- **Peptidomimetics and Novel Amino Acid Synthesis:** It serves as a starting material for the synthesis of peptidomimetics, where the natural peptide backbone is altered to improve stability or activity. The benzyl group can be selectively removed under hydrogenolysis conditions, freeing the amine for further coupling reactions.
- **Protein Degradation Building Blocks:** A significant emerging application is its use as a building block for PROTACs (Proteolysis-Targeting Chimeras) and other targeted protein degraders.^[2] These novel therapeutic modalities require complex, often chiral linkers to connect a target-binding element to an E3 ligase-binding element, and intermediates like N-benzyl serine are ideal for constructing these intricate linker architectures.

Conclusion

2-(Benzylamino)-3-hydroxypropanoic acid, with a molecular weight of 195.22 g/mol, is a foundational chiral intermediate for advanced chemical synthesis.^{[2][3]} Its value extends beyond its basic physicochemical properties to its stereochemical integrity, which is essential for the development of stereochemically pure active pharmaceutical ingredients. A comprehensive analytical strategy, combining spectroscopic and chromatographic techniques, is crucial for verifying its identity and purity, thereby ensuring its suitability for high-stakes applications in medicinal chemistry and drug development. As therapeutic modalities evolve, particularly in the field of targeted protein degradation, the demand for such well-characterized, versatile building blocks is expected to grow.

References

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